molecular formula C23H15F4N3O2 B2454639 1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005306-77-3

1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2454639
CAS No.: 1005306-77-3
M. Wt: 441.386
InChI Key: MADIRHXWWUINEN-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a trifluoromethylphenyl group, and a naphthyridine core

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium for coupling reactions, and bases or acids to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and trifluoromethylphenyl groups can enhance binding affinity and specificity, while the naphthyridine core can participate in various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide include other naphthyridine derivatives and compounds with fluorobenzyl or trifluoromethylphenyl groups. These compounds may share some chemical properties but differ in their specific applications and reactivity. For example:

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4N3O2/c24-19-6-2-1-4-15(19)13-30-20-14(5-3-11-28-20)12-18(22(30)32)21(31)29-17-9-7-16(8-10-17)23(25,26)27/h1-12H,13H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADIRHXWWUINEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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